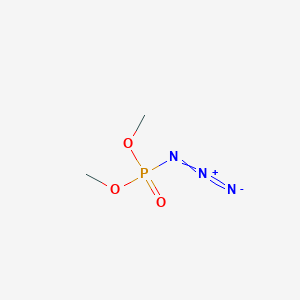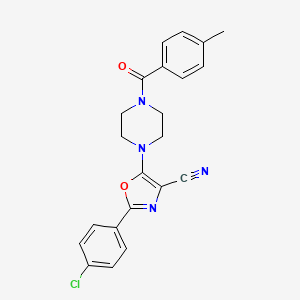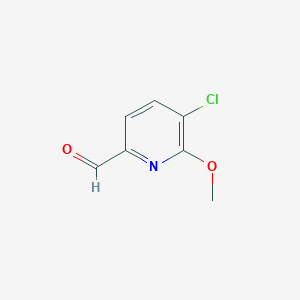![molecular formula C18H15N3O5S2 B3019016 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 899756-98-0](/img/structure/B3019016.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, is a derivative of thiazolidinone, a class of compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazolidinone derivatives and their synthesis, which can provide insights into the general characteristics of such compounds.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of various thiosemicarbazides with an appropriate aldehyde or ketone. In the first paper, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives were synthesized and evaluated for their biological activities . The second paper describes the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives using a microwave-assisted method, which suggests that similar methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a five-membered ring containing nitrogen and sulfur atoms. This core structure is often modified with various substituents that can significantly alter the compound's biological activity. The presence of the 1,1-dioxido-3-oxobenzo[d]isothiazol and 6-ethoxybenzo[d]thiazol moieties in the compound of interest suggests that it may have unique interactions with biological targets due to these specific functional groups.
Chemical Reactions Analysis
Thiazolidinone derivatives can participate in various chemical reactions, primarily due to their reactive centers at the thiazolidinone ring. These reactions can include nucleophilic addition or substitution, which can be utilized to further modify the compound or to conjugate it with other pharmacophores. The papers do not provide specific reactions for the compound , but they do suggest that thiazolidinone derivatives can be chemically versatile .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives can vary widely depending on their specific substituents. Generally, these compounds are expected to have moderate solubility in organic solvents and may exhibit varying degrees of solubility in water. The presence of the 1,1-dioxido and ethoxy groups in the compound of interest may influence its solubility and stability. The papers provided do not detail the physical properties of the specific compound but do suggest that thiazolidinone derivatives can have significant anti-inflammatory and antioxidant properties .
Scientific Research Applications
Synthesis and Insecticidal Assessment
- Researchers have synthesized various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, utilizing precursors similar to the compound . These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting the potential use of such compounds in pest control applications (Fadda et al., 2017).
Antitumor Activity Evaluation
- Research has focused on synthesizing derivatives of the compound for potential antitumor activity. For instance, novel derivatives were evaluated for their in vitro anticancer activity against various human tumor cell lines, indicating the relevance of these compounds in cancer research and therapy (Yurttaş et al., 2015).
Anti-Inflammatory and Analgesic Agents
- Novel heterocyclic compounds derived from similar compounds have been synthesized and screened as cyclooxygenase inhibitors. These studies show their potential as analgesic and anti-inflammatory agents, which could be significant in developing new therapeutic drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activities
- Synthesized acetamido pyrrolyl azoles, which are structurally related to the compound , were tested for their antimicrobial and anti-inflammatory activities. This indicates the potential application of such compounds in combating bacterial infections (Sowmya et al., 2017).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar compounds to understand their binding affinity towards human serum albumin. This research is crucial for drug design and development, as it helps in predicting the interaction of these compounds with biological targets (Nikalje et al., 2015).
Schiff Bases and Metal Complexes
- Schiff bases derived from benzothiazoles, similar to the compound of interest, have been synthesized and converted into their Zn(II) chelates. These compounds have been characterized and screened for their antibacterial properties, suggesting their potential use in antimicrobial therapies (Mahmood-ul-hassan et al., 2002).
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-2-26-11-7-8-13-14(9-11)27-18(19-13)20-16(22)10-21-17(23)12-5-3-4-6-15(12)28(21,24)25/h3-9H,2,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLPSJNAUQWISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3018935.png)
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)
![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3018945.png)


![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide](/img/structure/B3018948.png)



